Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate and its derivatives often involves biology-oriented drug synthesis (BIODS) techniques. For instance, derivatives of this compound have been synthesized by reacting metronidazole with various aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process is supported by various spectroscopic techniques, including EI-MS, 1H-NMR, and 13C NMR, alongside CHN elemental analyses to confirm the structures of the synthetic derivatives (U. Salar et al., 2017).
Molecular Structure Analysis
Chemical Reactions and Properties
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate's chemical reactivity is influenced by its nitro and carboxylate groups. It participates in various reactions, including those leading to the synthesis of biologically active derivatives. For example, its reaction with 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride has led to the synthesis of compounds with notable antimicrobial activities, showcasing the compound's versatility in chemical synthesis (Ş. Demirayak et al., 1999).
Scientific Research Applications
Anti-inflammatory and Analgesic Properties : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, a derivative, have shown potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
Inhibitory Activity : Compounds synthesized from ethyl 1-methyl-4-nitroimidazole-2-carboxylate, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, have shown significant inhibitory activity against β-glucuronidase (Salar et al., 2017).
Antitrichomonal Agent : A new synthesis method for 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a promising antitrichomonal agent, has been developed (Čaplar et al., 1974).
Antibacterial Activity : Derivatives like 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole have exhibited notable antibacterial activity (Demirayak et al., 1999).
Antitumor Activity : Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates derivatives have shown potential antitumor activity against human tumor cells, with lower IC50 values than cis-platinum, suggesting potential for clinical trials (Klimova et al., 2012).
Antimicrobial Activity : Novel nitroimidazole derivatives, when combined with arylisothiocyanates and -bromoacetophenones, demonstrate moderate antimicrobial activity (Benkli et al., 2003).
HIV-1 Reverse Transcriptase Inhibitors : 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors, showing increased activity, particularly against the K103N mutation, and potential for use in efavirenz-based anti-AIDS regimens (De Martino et al., 2005).
Corrosion Inhibition : Pyranpyrazole derivatives, related to ethyl 1-methyl-4-nitroimidazole-2-carboxylate, have been found to be effective corrosion inhibitors for mild steel, useful for industrial pickling processes (Dohare et al., 2017).
5-Nitroimidazole Resistance : Bacteroides bacteria have been found to develop resistance to 5-nitroimidazole, a potent anaerobicidal agent, through mutations in the nitroimidazole-binding protein (Reysset et al., 1993).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Nitroimidazole compounds, a group to which this compound belongs, are known to undergo reductive bioactivation, converting the nitro group into nitric oxide (no) or a related reactive nitrogen species (rns) .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTGFMLXIBQONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374537 | |
Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
CAS RN |
109012-23-9 | |
Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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